

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Bromo-4-(difluoromethyl)pyridine

Cat. No.: B049606

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In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine ring, a ubiquitous pharmacophore found in numerous therapeutic agents, serves as a prime backbone for such modifications.^{[1][2]} The introduction of fluorinated substituents, such as the difluoromethyl (CF₂H) group, can profoundly alter a molecule's physicochemical and biological properties.^[1] These alterations often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.^[1]

3-Bromo-4-(difluoromethyl)pyridine (CAS No. 114468-05-2) has emerged as a particularly valuable building block for synthetic chemists. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and safe handling. We will explore the causality behind its synthetic utility and provide field-proven insights to empower your research endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

Property	Value	Source(s)
CAS Number	114468-05-2	[3][4]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[3][4]
Molecular Weight	208.00 g/mol	[3][4]
Form	Liquid	[3]
Storage Temperature	2-8°C	[3]
InChI Key	KCMMLUVZVBBEFO-UHFFFAOYSA-N	[3]

The structure of **3-Bromo-4-(difluoromethyl)pyridine** features a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethyl group at the 4-position. This specific arrangement dictates its reactivity.

Caption: Structure of **3-Bromo-4-(difluoromethyl)pyridine**.

Chemical Reactivity and Synthetic Applications

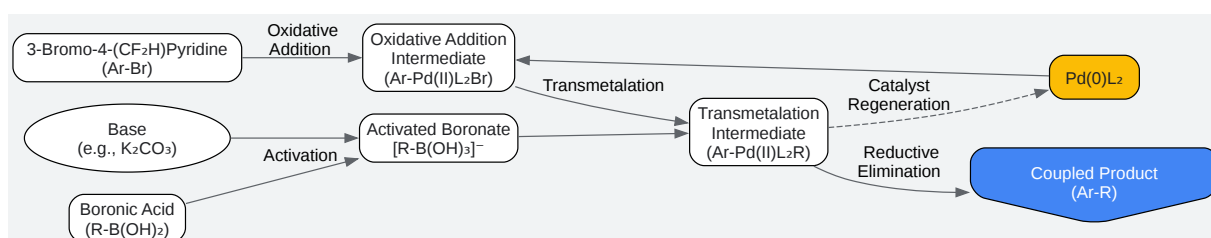
The synthetic versatility of **3-Bromo-4-(difluoromethyl)pyridine** stems from the distinct roles of its substituents. The bromine atom serves as an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions.[5][6] The strongly electron-withdrawing difluoromethyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1]

- **Suzuki-Miyaura Coupling:** To form new carbon-carbon bonds, the bromine atom can be coupled with various boronic acids or esters. The general reactivity trend for bromopyridines in Suzuki reactions is 4-bromo > 2-bromo > 3-bromo, but the presence of the activating CF₂H group enhances the overall reactivity.[6]

- **Buchwald-Hartwig Amination:** This reaction allows for the formation of carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds. The C-Br bond can react with a wide range of primary and secondary amines.
- **Heck and Sonogashira Couplings:** These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further expanding the molecular diversity achievable from this starting material.



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Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (S_NAr)

While less reactive at the 3-position compared to the 2- and 4-positions, the electron-deficient nature of the pyridine ring, further enhanced by the CF₂H group, makes nucleophilic aromatic substitution possible under certain conditions, allowing for the displacement of the bromide by strong nucleophiles.^[6]

Strategic Role in Drug Design

The difluoromethyl group is a bioisostere of hydroxyl, thiol, and, to some extent, methyl groups. Its inclusion can lead to:

- **Increased Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making the CF₂H group resistant to oxidative metabolism.

- Modulation of pKa: The group's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, affecting drug-receptor interactions and solubility.
- Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.^[1]

These properties make **3-Bromo-4-(difluoromethyl)pyridine** a valuable precursor for creating novel drug candidates with potentially improved pharmacokinetic profiles.^[1]^[7]

Verified Suppliers

Sourcing high-purity reagents is critical for reproducible research. The following is a list of potential suppliers for **3-Bromo-4-(difluoromethyl)pyridine** (CAS 114468-05-2). Researchers should verify stock and purity with the individual supplier before ordering.

Supplier	Website	Notes
Oakwood Chemical		Lists the product with CAS 114468-05-2. ^[4]
BLD Pharm		Offers the product, may require cold-chain transport. ^[8]
ChemShuttle		Lists the product with CAS 114468-05-2.
Sigma-Aldrich (Merck)		Has listed the product, but it is currently marked as discontinued. ^[3] Researchers should contact technical service for potential alternatives.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on available safety data sheets for this compound and structurally related chemicals, the following guidelines are critical.

Hazard Identification

- GHS Classification: Causes serious eye irritation (H319).[3] May cause respiratory irritation, skin irritation, and may be harmful if swallowed.[9]
- Signal Word: Warning[3]
- Pictogram: GHS07 (Exclamation mark)[3]

Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[10][11] An eyewash station and safety shower must be readily accessible.
- Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[9][10]
- Hand Protection: Use compatible, impermeable gloves (e.g., nitrile). Inspect gloves for integrity before each use and employ proper glove removal technique.[9][10]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[9]

Handling and Storage

- Handling: Avoid breathing vapors, mist, or gas.[12][13] Prevent contact with skin and eyes. [13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10][12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating workflow for a Suzuki-Miyaura cross-coupling reaction. This is an illustrative example; specific conditions may need to be optimized for different substrates.

Objective: To synthesize 3-(Aryl)-4-(difluoromethyl)pyridine.

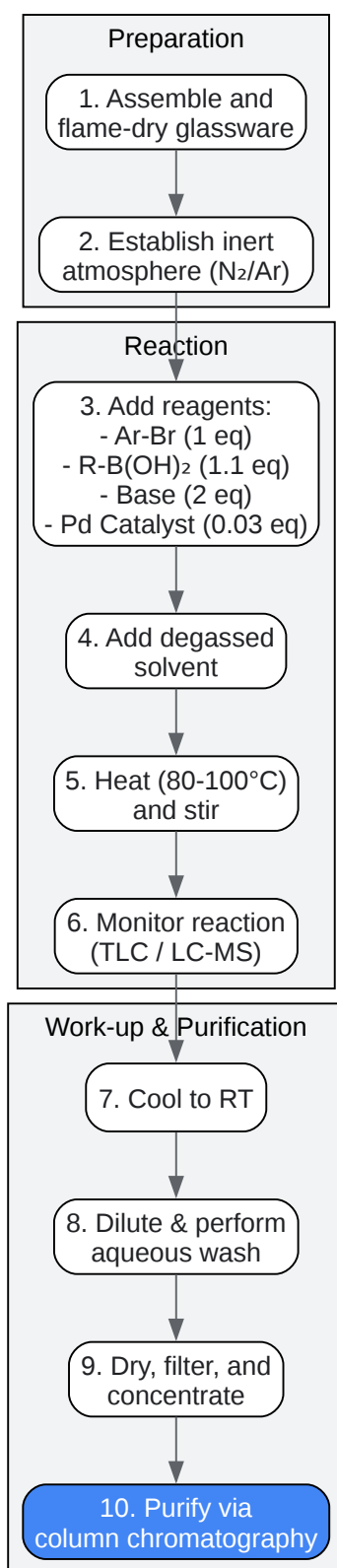
Materials:

- **3-Bromo-4-(difluoromethyl)pyridine**
- Arylboronic acid (1.1 equivalents)
- $\text{Pd(PPh}_3)_4$ (0.03 equivalents)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 equivalents)
- 1,4-Dioxane and Water (4:1 mixture), degassed
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

- Inert Atmosphere: Assemble the glassware (flask, condenser) and flame-dry under vacuum. Backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
 - Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity and reproducibility.
- Reagent Addition: To the reaction flask, add **3-Bromo-4-(difluoromethyl)pyridine** (1.0 eq), the arylboronic acid (1.1 eq), K_2CO_3 (2.0 eq), and $\text{Pd(PPh}_3)_4$ (0.03 eq).
 - Causality: A slight excess of the boronic acid ensures complete consumption of the limiting bromide starting material. The base is essential for the activation of the boronic acid to form the boronate species, which is necessary for transmetalation.[\[6\]](#)
- Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

- Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction.
- Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
 - Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break up any emulsions and further dry the organic layer.
- Purification: Purify the crude product by column chromatography on silica gel.
 - Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts to yield the pure compound.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

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